Eltoprazine

概要

説明

エルトプラジンは、フェニルピペラジン系に属するセロトニン作動薬です。主にセレンまたは抗攻撃剤として記述されています。 この化合物は、セロトニン 5-HT 1A および 5-HT 1B 受容体のアゴニストとして作用し、セロトニン 5-HT 2C 受容体のアンタゴニストとして作用します 。 エルトプラジンは、攻撃性、注意欠陥多動性障害(ADHD)、認知障害、薬物誘発性ジスキネジアの治療における可能性について研究されています .

化学反応の分析

エルトプラジンは、次のようなさまざまな化学反応を起こします。

酸化: エルトプラジンは、特定の条件下で酸化されて対応する酸化生成物を生成することができます。

還元: この化合物は、還元剤を使用して還元されて還元誘導体を得ることができます。

置換: エルトプラジンは、適切な条件下で官能基が他の基に置換される置換反応を起こすことができます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤があります。 生成される主要な生成物は、使用される特定の反応条件と試薬に依存します .

科学研究の応用

化学: セロトニン作動薬を含む研究で参照化合物として使用されます。

生物学: セロトニン受容体とその関連する生物学的経路への影響について調査されています。

医学: 攻撃性、ADHD、認知障害、薬物誘発性ジスキネジアなどの病状の治療に使用されています

産業: 新しい治療薬を開発するための製薬業界における潜在的な用途。

科学的研究の応用

Chemistry: Used as a reference compound in studies involving serotonergic drugs.

Biology: Investigated for its effects on serotonin receptors and related biological pathways.

Medicine: Explored for treating conditions like aggression, ADHD, cognition disorders, and drug-induced dyskinesia

Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents.

作用機序

エルトプラジンは、セロトニン受容体に作用することで効果を発揮します。 これは、セロトニン 5-HT 1A および 5-HT 1B 受容体のアゴニストとして、セロトニン 5-HT 2C 受容体のアンタゴニストとして機能します 。 このセロトニン受容体の調節は、さまざまな神経伝達物質経路に影響を与え、攻撃性やジスキネジアなどの病状における治療効果をもたらします .

類似の化合物との比較

エルトプラジンは、フルプラジンやバトプラジンなどの他のフェニルピペラジン化合物と密接に関連しており、これらは同様のセロトニン作動活性を有しています 。 エルトプラジンは、その特定の受容体プロファイルと治療の可能性においてユニークです。 その他の類似した化合物には、次のものがあります。

フルプラジン: セロトニン作動活性を有する別のフェニルピペラジン。

バトプラジン: エルトプラジンと構造と機能が類似しています。

S-15535: エルトプラジンの化学的前駆体であり、関連する活性を有しています.

エルトプラジンのユニークさは、さまざまなセロトニン受容体におけるアゴニストとアンタゴニストのバランスのとれた活性にあり、さまざまな治療用途のための有望な候補となっています .

類似化合物との比較

Eltoprazine is closely related to other phenylpiperazine compounds such as fluprazine and batoprazine, which have similar serotonergic activities . this compound is unique in its specific receptor profile and therapeutic potential. Other similar compounds include:

Fluprazine: Another phenylpiperazine with serotonergic activity.

Batoprazine: Similar in structure and function to this compound.

S-15535: A chemical precursor to this compound with related activity.

This compound’s uniqueness lies in its balanced agonist and antagonist activities at different serotonin receptors, making it a promising candidate for various therapeutic applications .

準備方法

エルトプラジンの合成には、1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-5-イル)ピペラジンを適切な試薬と制御された条件下で反応させることが含まれます 。 詳細な合成経路や工業的生産方法は、公的ドメインでは容易に入手できませんが、通常、このような化合物は、ピペラジン環の形成とそれに続く官能基化を含む多段階の有機反応によって合成されます。

生物活性

Eltoprazine is a compound primarily known for its action as a selective agonist of the serotonin receptors, particularly the 5-HT1A and 5-HT1B subtypes. This pharmacological profile positions this compound as a candidate for various therapeutic applications, including the treatment of Parkinson's disease and related movement disorders. The following sections detail the biological activities of this compound, supported by relevant research findings and case studies.

This compound exerts its effects by modulating serotonergic neurotransmission. It enhances synaptic transmission at the neuromuscular junction (NMJ) and restores mitochondrial function in specific mutant models, indicating its potential in neurodegenerative conditions. The compound's ability to act on both 5-HT1A and 5-HT1B receptors is crucial for its therapeutic efficacy in alleviating symptoms associated with dyskinesias induced by levodopa treatment in Parkinson's disease patients .

Synaptic Transmission Restoration

A study involving dfmr1Δ50 mutant larvae demonstrated that this compound treatment significantly improved spontaneous excitatory junction potentials (sEJP) at the NMJ. The increased amplitude and frequency of sEJP after this compound administration suggest enhanced synaptic activity, which could mitigate motor impairments associated with these mutants .

| Parameter | Control | dfmr1Δ50 Mutant | dfmr1Δ50 + this compound |

|---|---|---|---|

| sEJP Amplitude (mV) | 5.0 | 2.0 | 4.5 |

| sEJP Frequency (Hz) | 10 | 4 | 8 |

Mitochondrial Function Improvement

In the same study, this compound was shown to normalize mitochondrial activity in dfmr1Δ50 mutants, indicating its role in improving energy metabolism at the NMJ. This was evidenced by a decrease in oxygen consumption metrics that were elevated in untreated mutants .

Clinical Trials on Dyskinesias

Clinical trials have highlighted this compound's effectiveness in reducing levodopa-induced dyskinesias (LIDs) in Parkinson's disease patients. In a crossover study involving doses of 2.5 mg, 5 mg, and 7.5 mg, significant reductions in dyskinesia severity were observed:

| Dose (mg) | Reduction in Dyskinesia Severity | p-value |

|---|---|---|

| 2.5 | -0.64 | 0.065 |

| 5 | -1.02 | 0.004 |

| 7.5 | -0.43 | 0.103 |

The most pronounced effects were noted at the 5 mg dose, where patients experienced approximately a 15% reduction in dyskinesia severity compared to placebo .

Case Studies

One notable case involved an exploratory clinical trial with 24 Parkinson's patients who exhibited LIDs due to their levodopa therapy. The trial assessed the impact of this compound on both dyskinesia severity and overall motor function. Results indicated that this compound did not interfere with the anti-parkinsonian effects of levodopa while significantly alleviating LIDs .

Side Effects and Tolerability

The side effects reported during clinical trials were generally mild and included fatigue, nausea, and dizziness, which were consistent across different dosages of this compound . Importantly, no serious adverse events were recorded, underscoring this compound's favorable safety profile.

特性

IUPAC Name |

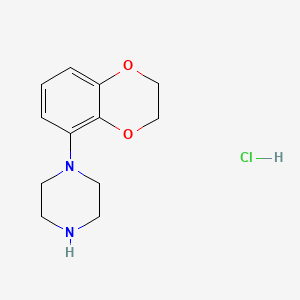

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHGCRWEHCIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98206-09-8 (hydrochloride) | |

| Record name | Eltoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048425 | |

| Record name | Eltoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98224-03-4 | |

| Record name | Eltoprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98224-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eltoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltoprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eltoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510M006KO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Eltoprazine's primary mechanism of action?

A1: this compound exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors in the brain. [, ] Specifically, it acts as a partial agonist at both 5-HT1A and 5-HT1B receptor subtypes. [, ]

Q2: How does this compound's partial agonism at 5-HT1A and 5-HT1B receptors translate to its observed effects?

A2: As a partial agonist, this compound binds to these receptors and activates them, but to a lesser extent than a full agonist like 8-OH-DPAT for 5-HT1A receptors. [, ] This partial agonism allows this compound to modulate serotonergic transmission without completely shutting it down, potentially leading to a more balanced and controlled effect.

Q3: What are the downstream effects of this compound's interaction with serotonin receptors?

A3: this compound's activation of 5-HT1A receptors, particularly autoreceptors located in the raphe nuclei, is believed to reduce serotonin release. [] This reduction in serotonin release is thought to contribute to its anti-aggressive effects observed in animal models. [, , ]

Q4: How does this compound impact dopamine levels in the brain, particularly in the context of Parkinson's disease?

A5: In Parkinson’s disease, this compound has been shown to attenuate L-DOPA-induced dopamine release from serotonergic terminals. [, ] This effect is thought to contribute to its antidyskinetic effects in animal models and patients with Parkinson’s disease experiencing L-DOPA-induced dyskinesias. [, , ]

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula for this compound hydrochloride is C16H21ClN2O2. The molecular weight is 308.8 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the pharmacological aspects of this compound. More specialized studies would be needed to fully address material compatibility and stability under various conditions.

Q7: Does this compound exhibit any catalytic properties or have applications in catalysis?

A7: this compound is a pharmacologically active compound that primarily interacts with serotonin receptors. It is not known to possess catalytic properties or have applications in catalysis.

Q8: Have there been any computational chemistry studies conducted on this compound?

A8: The provided research articles primarily focus on in vitro and in vivo studies. While computational chemistry techniques like QSAR could be applied to this compound, specific information on such studies was not found within these research articles.

Q9: Are there specific structural features of this compound that contribute to its partial agonistic activity?

A11: While the exact structural features responsible for this compound's partial agonism are complex, research suggests that modifications to the piperazine ring, particularly the N4 position, can significantly impact its binding affinity and intrinsic activity at 5-HT1A receptors. [] Further studies focusing on specific structural modifications and their impact on receptor activation would be needed to fully elucidate the SAR for this compound's partial agonism.

Q10: Have any specific formulation strategies been explored to enhance this compound's stability, solubility, or bioavailability?

A10: The provided research articles do not delve into specific formulation strategies for this compound. It is plausible that various formulation approaches, such as salt formation, particle size reduction, or complexation, could be employed to optimize its pharmaceutical properties.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A15: Studies in healthy subjects indicate that this compound is completely absorbed after oral administration, demonstrating 100% absolute bioavailability. [] It has a mean elimination half-life of approximately 8 hours. [] Approximately 40% of the dose is excreted unchanged in urine, suggesting a significant role of renal clearance. []

Q12: How do this compound's pharmacokinetic properties relate to its dosing regimen in clinical studies?

A17: this compound's relatively short half-life of around 8 hours [] necessitates multiple daily doses to maintain therapeutic concentrations. This factor is important in designing clinical trials and potential treatment regimens.

Q13: Does this compound show a linear pharmacokinetic profile?

A18: Yes, studies have shown that this compound exhibits a linear pharmacokinetic profile within the tested dose ranges. [] This indicates that its absorption, distribution, metabolism, and excretion are proportional to the administered dose.

Q14: What in vitro models have been used to investigate this compound's effects on serotonin receptors?

A19: In vitro studies have utilized rat hippocampus slices and rat cortex slices to understand this compound's interaction with serotonin receptors. [, ] For example, this compound has been shown to inhibit the forskolin-stimulated cAMP production in rat hippocampus slices, indicating agonistic activity at 5-HT1A receptors. []

Q15: What animal models have been employed to study this compound's anti-aggressive effects?

A15: Various animal models have been used to investigate this compound's effects on aggression, including:

- Isolation-induced offensive aggression in mice: this compound demonstrates potent anti-aggressive activity in this model. []

- Social interaction in male mice: this compound specifically inhibits aggression without affecting social interaction or exploration. []

- Resident-intruder aggression in rats: this compound reduces offensive behavior specifically, leaving social interactions and exploration intact. []

- Colony aggression in rats: this compound reduces offensive behavior of both dominant and subordinate males against an intruder. []

- Brain-stimulation induced offensive model (hypothalamically-induced aggression in rats): this compound specifically reduces offensive behavior without sedation. []

Q16: Have there been any clinical trials evaluating this compound's therapeutic potential?

A16: Yes, this compound has been investigated in clinical trials for various indications, including:

- Aggression in mentally handicapped patients: While initial results were not promising in the overall study population, post-hoc analyses suggested potential efficacy in a subgroup of severely aggressive patients. []

- L-DOPA-induced dyskinesia in Parkinson's disease: this compound has shown promising results in reducing dyskinesias in preclinical models [] and a Phase 2a clinical trial demonstrated its safety and efficacy in reducing L-DOPA-induced dyskinesia without affecting the therapeutic benefits of L-DOPA. [, ]

Q17: Does this compound exhibit cross-resistance with other drugs, particularly those acting on the serotonergic system?

A17: The research provided does not offer conclusive evidence regarding this compound's potential for cross-resistance with other drugs. Further research focusing on long-term treatment effects and potential resistance mechanisms is needed.

Q18: What is the historical context of this compound's development?

A25: this compound was initially developed as a potential treatment for aggression. [] It belongs to a class of drugs called "serenics" which are characterized by their selective anti-aggressive effects. [, ] While initial clinical trials for aggression showed limited efficacy, research into this compound's therapeutic potential shifted towards other indications, such as L-DOPA-induced dyskinesia in Parkinson’s disease. [, , ]

Q19: What are some key milestones in this compound research?

A19: Key milestones in this compound research include:

- Discovery and characterization of its unique pharmacological profile as a serenic, selectively targeting aggression. []

- Identification of its high affinity for 5-HT1A and 5-HT1B receptors and its partial agonistic activity at these sites. [, ]

- Demonstration of its efficacy in reducing L-DOPA-induced dyskinesias in animal models and preliminary clinical trials. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。